1H-Indole-3-ethanol, 4-fluoro- 1H-Indole-3-ethanol, 4-fluoro-
Brand Name: Vulcanchem
CAS No.: 1426062-23-8
VCID: VC2956983
InChI: InChI=1S/C10H10FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2
SMILES: C1=CC2=C(C(=C1)F)C(=CN2)CCO
Molecular Formula: C10H10FNO
Molecular Weight: 179.19 g/mol

1H-Indole-3-ethanol, 4-fluoro-

CAS No.: 1426062-23-8

Cat. No.: VC2956983

Molecular Formula: C10H10FNO

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-3-ethanol, 4-fluoro- - 1426062-23-8

Specification

CAS No. 1426062-23-8
Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
IUPAC Name 2-(4-fluoro-1H-indol-3-yl)ethanol
Standard InChI InChI=1S/C10H10FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2
Standard InChI Key JJWBBNOXJATZEE-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)F)C(=CN2)CCO
Canonical SMILES C1=CC2=C(C(=C1)F)C(=CN2)CCO

Introduction

Chemical Structure and Properties

1H-Indole-3-ethanol, 4-fluoro- (CAS: 1426062-23-8) is characterized by an indole core structure with a 2-hydroxyethyl group at the 3-position and a fluorine atom at the 4-position . The molecular scaffold consists of a benzene ring fused with a pyrrole ring (the indole nucleus), with specific substitutions that give this compound its unique properties.

Fundamental Properties

PropertyValue
Molecular FormulaC₁₀H₁₀FNO
Molecular Weight179.19 g/mol
CAS Number1426062-23-8
StructureIndole core with 2-hydroxyethyl at position 3 and fluorine at position 4

The presence of the fluorine atom at position 4 significantly influences the electronic properties and reactivity of the molecule. Fluorine, being highly electronegative, withdraws electron density from the aromatic system, which can alter the nucleophilicity of the indole nitrogen and the reactivity of the hydroxyethyl side chain . The hydroxyethyl group at position 3 provides a handle for further functionalization, making this compound versatile for synthetic applications.

Synthesis Methods

The synthesis of 1H-Indole-3-ethanol, 4-fluoro- can be accomplished through various routes, with the most direct approach utilizing 4-fluoroindole as a key precursor.

Synthesis from 4-Fluoroindole

A documented synthetic pathway involves a two-step process starting from 4-fluoroindole (CAS: 387-43-9) :

Step 1: Reaction in diethyl ether under inert atmosphere using Schlenk technique (6 hours, 0-20°C)
Step 2: Reduction with lithium aluminium hydride in tetrahydrofuran (2 hours, 0-80°C) under inert atmosphere

This synthetic approach requires careful handling of air-sensitive reagents and controlled reaction conditions to achieve good yields and purity .

Synthesis of the Precursor: 4-Fluoroindole

The key precursor, 4-fluoroindole, can be synthesized through several methods:

One established procedure involves using 2-fluoro-6-nitrotoluene as the starting material. This undergoes condensation with DMF dimethylacetal (DMF-DMA) to form an intermediate compound, followed by reduction and cyclization to yield 4-fluoroindole . The specific reaction sequence is:

  • Condensation of 2-fluoro-6-nitrotoluene with DMF-DMA in DMF at 120°C for 18-24 hours

  • Catalytic hydrogenation of the resulting enamine using palladium on charcoal in methanol at room temperature

This process effectively constructs the indole ring system with the fluorine already positioned at carbon 4 .

Physical and Chemical Characteristics

While direct experimental data for 1H-Indole-3-ethanol, 4-fluoro- is limited in the available literature, we can make informed predictions based on structurally similar compounds.

PropertyExpected ValueReference Compound
Physical StateCrystalline solid4-Fluoroindole
ColorPale yellow to tan4-Fluoroindole
SolubilitySoluble in organic solvents (methanol, ethanol)4-Fluoroindole, Tryptophol
Recommended StorageBelow -20°C, sealed, dry conditions4-Fluoroindole

The melting point of 1H-Indole-3-ethanol, 4-fluoro- would likely be different from that of 4-fluoroindole (30-32°C) due to the additional hydroxyethyl group, which would increase intermolecular hydrogen bonding.

Chemical Reactivity

The reactivity of 1H-Indole-3-ethanol, 4-fluoro- is influenced by three key structural features:

  • Indole NH Group: Acts as a weak acid and can participate in hydrogen bonding

  • Hydroxyethyl Group: Can undergo typical alcohol reactions (esterification, oxidation, etc.)

  • Fluorine at Position 4: Modifies electron distribution, affecting the reactivity of the aromatic system

The presence of fluorine at position 4 would likely enhance the compound's metabolic stability if used in biological systems, as fluorination often blocks metabolic degradation at susceptible positions .

Structural Comparison with Related Compounds

To better understand the unique characteristics of 1H-Indole-3-ethanol, 4-fluoro-, it is valuable to compare it with structurally related compounds.

Comparative Analysis

CompoundMolecular FormulaMolecular WeightKey Structural DifferencePotential Impact
1H-Indole-3-ethanol, 4-fluoro-C₁₀H₁₀FNO179.19 g/molReference compound-
Tryptophol (1H-Indole-3-ethanol)C₁₀H₁₁NO161.20 g/molNo fluorine at position 4Lower lipophilicity, different electronic properties
4-FluoroindoleC₈H₆FN135.14 g/molLacks hydroxyethyl at position 3Different reactivity and applications
4-Fluoro-1H-indole-3-carbaldehydeC₉H₆FNO163.15 g/molAldehyde instead of ethanol at position 3More electrophilic character, different reactivity pattern
2-(7-Fluoro-1H-indol-3-yl)ethanolC₁₀H₁₀FNO179.19 g/molFluorine at position 7 instead of 4Different electronic distribution, potentially altered biological activity

Significance of the 4-Fluoro Substitution

The 4-position fluorine substitution in 1H-Indole-3-ethanol, 4-fluoro- is particularly significant because:

  • It modifies the electron density of the indole system differently than other positional isomers

  • Position 4 is adjacent to the electron-rich pyrrole portion of the indole, creating interesting electronic effects

  • This substitution pattern is less common than 5- or 6-position substitutions in indole chemistry

  • The 4-position is less sterically hindered than the 7-position, potentially affecting reaction outcomes

Research Challenges and Future Directions

Further research on 1H-Indole-3-ethanol, 4-fluoro- could focus on several areas:

Synthetic Optimization

The current synthetic routes to 1H-Indole-3-ethanol, 4-fluoro- require specialized techniques and air-sensitive reagents . Development of more accessible and scalable synthesis methods would enhance the availability and utility of this compound.

Comprehensive Characterization

A complete characterization of the physical, spectroscopic, and chemical properties of 1H-Indole-3-ethanol, 4-fluoro- would be valuable for researchers interested in utilizing this compound.

Biological Evaluation

Assessment of potential biological activities, including receptor binding profiles, enzyme inhibition, and cellular effects would help determine if this compound has direct pharmaceutical applications or serves better as a synthetic intermediate.

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